3HOI-BA-01
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Overview
Description
3HOI-BA-01 is a complex organic compound that features a unique structure combining an indole core with a benzodioxole moiety.
Preparation Methods
The synthesis of 3HOI-BA-01 typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a series of reactions starting from catechol and formaldehyde.
Indole Synthesis: The indole core is prepared using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The benzodioxole moiety is then coupled with the indole core through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Chemical Reactions Analysis
3HOI-BA-01 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
3HOI-BA-01 has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecules with potential biological activity.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3HOI-BA-01 involves its interaction with cellular targets such as tubulin. The compound disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells. This mechanism is similar to that of other microtubule-targeting agents, which inhibit tubulin polymerization or stabilize microtubule structures .
Comparison with Similar Compounds
Similar compounds to 3HOI-BA-01 include:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzodioxole moiety and an indole core, but with different substituents at the 3-position.
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: This compound has a similar benzodioxole structure but differs in its functional groups and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activity and potential as a therapeutic agent.
Properties
CAS No. |
355428-84-1 |
---|---|
Molecular Formula |
C19H15NO5 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
3-[(E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enyl]-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C19H15NO5/c21-13(7-5-12-6-8-16-17(9-12)25-11-24-16)10-19(23)14-3-1-2-4-15(14)20-18(19)22/h1-9,23H,10-11H2,(H,20,22)/b7-5+ |
InChI Key |
AJJYRWYJJMMKIT-FNORWQNLSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)CC3(C4=CC=CC=C4NC3=O)O |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)CC3(C4=CC=CC=C4NC3=O)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)CC3(C4=CC=CC=C4NC3=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3HOI-BA-01; 3HOI BA 01; 3HOIBA01; 3-HOI-BA-01; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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